molecular formula C16H16O2 B8710972 Methanone, (4-(ethoxymethyl)phenyl)phenyl- CAS No. 71850-73-2

Methanone, (4-(ethoxymethyl)phenyl)phenyl-

Cat. No. B8710972
M. Wt: 240.30 g/mol
InChI Key: BOKVHSQSGCOCNG-UHFFFAOYSA-N
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Patent
US04199420

Procedure details

To 1 liter of absolute ethyl alcohol was added 80 grams (1.2 moles) of 85% potassium hydroxide pellets with mechanical stirring. The amount of 115 grams (0.5 moles) of 4-(chloromethyl)benzophenone was added to the resulting warm solution. The reaction mixture was refluxed for three hours, filtered with suction, and concentrated. Water was added and the lower oily layer was separated and distilled to provide 102 grams (84% yield) of 4-(ethoxymethyl)benzophenone. Infrared analysis revealed the presence of a carbonyl band at 1660 cm-1. Ultraviolet analysis revealed λ max (ε) of 256 nanometers (18,360). Proton nuclear magnetic resonance analysis revealed the following where m is a multiplet, s is a singlet, q is a quartet, t is a triplet and TMS is tetramethylsilane.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl[CH2:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1.[CH2:19]([OH:21])[CH3:20]>>[CH2:19]([O:21][CH2:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1)[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the lower oily layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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